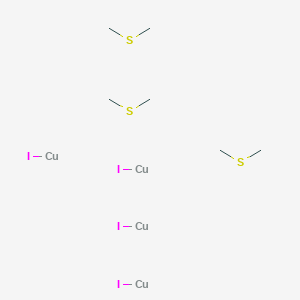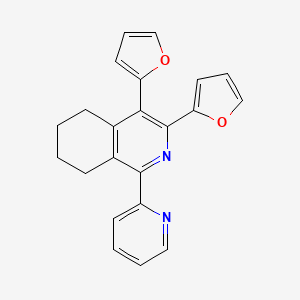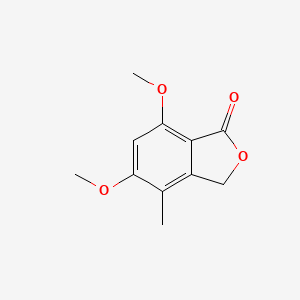
Copper iodide dimethyl sulfide complex
Descripción general
Descripción
Copper iodide dimethyl sulfide complex is a compound with the linear formula (CuI)4 • 3 [(CH3)2S]. It has a molecular weight of 948.20 and appears as a solid . This complex is generally used as a catalyst for conjugate addition reactions .
Chemical Reactions Analysis
Copper iodide dimethyl sulfide complex shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . More detailed information about its chemical reactions would require further investigation.
Physical And Chemical Properties Analysis
Copper iodide dimethyl sulfide complex is a solid with a melting point of 102-106 °C . It shows remarkable colorimetric sensing behavior via emission color upon exposure to DMS vapor .
Aplicaciones Científicas De Investigación
Catalyst for Conjugate Addition Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : The Copper iodide dimethyl sulfide complex is used as a catalyst for conjugate addition reactions .
- Results or Outcomes : The use of this complex as a catalyst can improve the efficiency and speed of conjugate addition reactions .
Hole-Transport Material in Electronic Devices
- Scientific Field : Materials Chemistry
- Summary of Application : Copper iodide (CuI) is used as a hole-transport material in various electronic devices such as perovskite solar cells, thin-film transistors, and light-emitting diodes .
- Methods of Application : CuI can be employed to create thin films with >80% transparency within the visible range (400–750 nm) using various low-temperature, scalable deposition techniques .
- Results or Outcomes : The use of CuI as a hole-transporting material and interface engineering techniques hold promising implications for the continued development of such devices .
Multi-Stimuli-Responsive Luminescent Material
- Scientific Field : Materials Chemistry
- Summary of Application : The Copper iodide cluster with aggregation-induced emission (AIE) characteristic, has reversible and distinct multi-stimuli-responsive luminescence for external temperature, volatile organic compound, and mechanical force .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves combining the Cu4I4 core with a rhodamine B derivative ligand .
- Results or Outcomes : The multi-stimuli-responsive luminescence properties of the complex can be attributed to the regulation of cluster-centered luminescence process, metal-to-ligand charge transfer process, halide-to-metal charge transfer luminescence process and aggregation-induced barrier to oxygen process .
Vapochromic Response
- Scientific Field : Materials Chemistry
- Summary of Application : The Copper iodide/silver iodide nanoparticles show remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the exposure of the nanoparticles to DMS vapor .
- Results or Outcomes : These systems show a shift from pink to green emission upon exposure to DMS .
Addition of Alkenyl Groups
- Scientific Field : Organic Chemistry
- Summary of Application : The Copper iodide dimethyl sulfide complex is used in the catalyzed 1,4- addition of alkenyl groups from alkenylzirconium and alkenylzinc reagents .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the addition of alkenyl groups from alkenylzirconium and alkenylzinc reagents .
- Results or Outcomes : The use of this complex in the addition of alkenyl groups can be applied toward the total synthesis of azaspirene .
Vapochromic Response
- Scientific Field : Materials Chemistry
- Summary of Application : The Copper iodide/silver iodide nanoparticles show remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but it involves the exposure of the nanoparticles to DMS vapor .
- Results or Outcomes : These systems show a shift from pink to green emission upon exposure to DMS .
Safety And Hazards
Direcciones Futuras
The future directions of research on Copper iodide dimethyl sulfide complex could involve further exploration of its vapochromic behavior and potential applications in colorimetric sensing . Additionally, the development of molecularly defined copper(I) catalysts with defined structural characteristics could be a promising area of research .
Propiedades
IUPAC Name |
iodocopper;methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJJSAVIXAAON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cu4I4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445897 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
948.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocopper;methylsulfanylmethane | |
CAS RN |
914915-20-1 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914915-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)
![N7-(4-Methoxyphenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624931.png)
![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)


